2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves strategic functional group transformations. For instance, 2-fluoro-2-phenylacetic acid has been synthesized from phenylglycine through a fluorodeamination reaction in a HF-pyridine mixture or from ethylmandelate using the reagent fluoroamine (FAR) . Similarly, the synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid could potentially involve a fluorination step, followed by the introduction of the benzyl ether moiety and subsequent formation of the acetic acid group.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using nuclear magnetic resonance (NMR) techniques. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been analyzed using 19F, 1H, and 13C NMR . The molecular structure of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid could similarly be elucidated using these techniques, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions. The reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been used for the analysis of primary amines and aminated carbohydrates . Additionally, 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) in combination with acetic acid has been utilized for photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . These studies suggest that the fluorinated moiety in 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid could also react under specific conditions to yield various transformation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds can be quite distinct. For instance, the specific rotation of S-2-fluoro-2-phenyl acetic acid has been reported, and its derivatives have been used as chiral derivatizing agents . The compound's fluorinated nature also allows for its detection and quantification using techniques such as gas chromatography with electron-capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) . These methods could potentially be applied to 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid to determine its concentration in various matrices and to study its pharmacokinetic properties.
Scientific Research Applications
Synthesis and Analgesic Activity
Researchers have synthesized derivatives of 3-fluorobenzaldehyde, exploring their potential analgesic activities. For instance, compounds like 6-fluoro-3-oxo-indan-1-acetic acid and 6-fluoroindan-1-acetic acid, synthesized from 3-fluorobenzaldehyde, demonstrated analgesic properties in animal models, highlighting their potential as pain management agents (Yasmin et al., 2009).
Antimycobacterial Activities
Novel phthalazinyl derivatives, including those synthesized from related chemical structures, have shown significant in vitro and in vivo activities against various mycobacterial species, including strains resistant to multiple drugs. Such compounds have been evaluated for their inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme, an essential enzyme for the bacteria's survival, indicating potential applications in tuberculosis treatment (Sriram et al., 2009).
Anti-inflammatory Activities
A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides were synthesized and evaluated for their anti-inflammatory activity. These compounds were characterized and shown to exhibit moderate to excellent anti-inflammatory activities in animal models, suggesting their utility in developing new anti-inflammatory agents (Nakhostin et al., 2016).
Applications in Carbohydrate Chemistry
Derivatives have been used in carbohydrate chemistry, demonstrating the utility of related chemical groups for protecting hydroxyl groups during synthetic procedures. Such protective groups have been applied in the synthesis of complex carbohydrates and glycosides, illustrating the versatility of these compounds in organic synthesis (Spjut et al., 2010).
Fluorophores for Oligonucleotide Labeling
Research has been conducted on the synthesis of novel fluorophores, including those derived from similar chemical frameworks, for the labeling of oligonucleotides. These fluorophores exhibit strong fluorescence signals, indicating their potential applications in biological labeling and imaging techniques (Singh & Singh, 2008).
Safety And Hazards
This compound has been classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . The safety information pictograms indicate a GHS07 Signal Word Warning . The hazard statements include H315, H317, and H319 . The precautionary statements include P261, P264, P280, P333 + P313, and P337 + P313 .
properties
IUPAC Name |
2-[3-[(3-fluorophenyl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMQCGBGOFGWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=CC=C2)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474994 |
Source
|
Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid | |
CAS RN |
902836-26-4 |
Source
|
Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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